molecular formula C7H10O B3052588 Cyclohex-2-ene-1-carbaldehyde CAS No. 42540-33-0

Cyclohex-2-ene-1-carbaldehyde

Cat. No.: B3052588
CAS No.: 42540-33-0
M. Wt: 110.15 g/mol
InChI Key: XPCJYQUUKUVAMI-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C7H10O. It is an α,β-unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the cyclohexane ring, and an aldehyde group attached to the first carbon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Cyclohex-2-ene-1-carbaldehyde has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.

    Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the partial hydrogenation of benzene to cyclohexene, followed by the formylation of cyclohexene. The formylation can be achieved using reagents such as formic acid and formaldehyde under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of benzene to cyclohexene, followed by the hydroformylation of cyclohexene using a rhodium-based catalyst. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclohex-2-ene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclohex-2-en-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclohex-2-ene-1-carbaldehyde involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, as well as electrophilic addition at the double bond. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which increases the electrophilicity of the carbonyl carbon and the β-carbon in the double bond .

Comparison with Similar Compounds

Cyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with both an aldehyde group and a double bond, makes it highly versatile in organic synthesis. Its ability to participate in a wide range of chemical reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

cyclohex-2-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCJYQUUKUVAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870868
Record name 2-Cyclohexene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42540-33-0
Record name 2-Cyclohexene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohex-2-enecarbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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